4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid
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Overview
Description
4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoic acid moiety attached to a sulfonamide group, which is further substituted with dichloro and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Reactions: Products with different substituents replacing the chlorine atoms.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Hydrolysis: Formation of the corresponding amine and benzoic acid derivatives.
Scientific Research Applications
4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, this compound can disrupt folic acid synthesis, leading to antibacterial effects. Additionally, the presence of dichloro and methyl groups can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid can be compared with other sulfonamide derivatives:
4-Aminobenzoic Acid: Lacks the sulfonamide group and has different biological activities.
Sulfanilamide: A simpler sulfonamide with a different substitution pattern.
N-(2,4-Dichlorophenyl)sulfonamide: Similar structure but lacks the benzoic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(2,4-dichloro-3-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-8-11(15)6-7-12(13(8)16)22(20,21)17-10-4-2-9(3-5-10)14(18)19/h2-7,17H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRHWYLSIOEKNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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